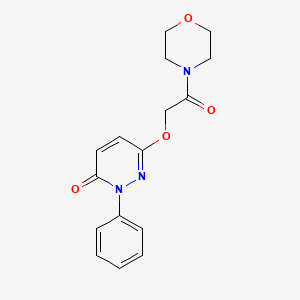

6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

6-(2-morpholin-4-yl-2-oxoethoxy)-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c20-15-7-6-14(17-19(15)13-4-2-1-3-5-13)23-12-16(21)18-8-10-22-11-9-18/h1-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWRRMSYXPFBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 2-phenyl-3(2H)-pyridazinone with 2-chloro-1-morpholinoethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with various functional groups replacing the morpholino group.

Scientific Research Applications

6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby exerting its anticonvulsant effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of substituents critically influences activity. For example, morpholino groups at position 5 (emorfazone) vs. position 6 (target compound) may alter receptor binding or metabolic stability .

Pharmacological Activity

- Analgesic/Anti-inflammatory: Compounds with arylpiperazine substituents at position 6 (e.g., 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone) exhibit superior activity to acetyl salicylic acid in writhing tests, attributed to enhanced receptor affinity or reduced gastrointestinal toxicity .

- Cardiovascular Effects: Pyridazinones like 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone are cardio-active, suggesting that substitutions at position 6 with aminophenyl groups may confer vasorelaxant or antihypertensive properties .

Contradictions: While 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone is 20x more potent than emorfazone , other derivatives with morpholino groups (e.g., emorfazone) prioritize anti-inflammatory over analgesic effects, indicating substituent-dependent selectivity .

Molecular and Crystallographic Insights

- Bond Lengths/Angles: The bond lengths in 6-phenyl-3(2H)-pyridazinone (C–N: 1.34 Å, C–O: 1.23 Å) are consistent across derivatives, but minor variations in dihedral angles (e.g., declomezine vs. 6-phenyl analog) may influence packing efficiency and solubility .

- Morpholino vs. Piperazine: Morpholino groups enhance metabolic stability compared to piperazine, which may improve pharmacokinetics but reduce receptor affinity in certain contexts .

Biological Activity

6-(2-Morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone is a synthetic compound that belongs to the pyridazinone class of heterocyclic compounds. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridazinone core with a phenyl group and a morpholino-2-oxoethyl substituent. Its molecular formula is , and it has a molecular weight of 302.33 g/mol. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Research indicates that 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone exhibits its biological effects primarily through the inhibition of specific enzymes and receptors:

- Monoamine Oxidase Inhibition : This compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. It was found to have significant inhibitory activity with an IC50 value in the low micromolar range, indicating potential use in treating mood disorders and neurodegenerative diseases .

- Cyclooxygenase Inhibition : The compound also demonstrates anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which is associated with inflammatory processes. It shows a favorable COX-2/COX-1 selectivity ratio compared to traditional NSAIDs like Meloxicam .

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Receptor | IC50 Value (µM) | Reference |

|---|---|---|---|

| MAO-B Inhibition | MAO-B | 0.013 | |

| COX Inhibition | COX-1 | 0.20 | |

| COX-2 | 0.10 | ||

| Cytotoxicity | L929 Fibroblast Cells | IC50 = 120.6 |

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Study on Neuroprotection : A study evaluated the neuroprotective effects of the compound in animal models of Parkinson's disease. The results demonstrated that treatment with 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone led to reduced neuronal death and improved motor function in treated animals compared to controls .

- Anti-inflammatory Effects : In a controlled trial assessing its anti-inflammatory properties, subjects treated with the compound showed significant reduction in markers of inflammation compared to those receiving a placebo, suggesting its potential as a therapeutic agent in inflammatory diseases .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using L929 fibroblast cells, where the compound displayed minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-hydroxy-2-phenyl-3(2H)-pyridazinone with 2-chloromorpholin-2-one under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃. Yield optimization can be achieved by adjusting stoichiometry (1.2:1 molar ratio of chloromorpholinone to pyridazinone), reaction time (8–12 hours), and temperature (80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity .

Q. How can researchers validate the structural integrity of synthesized derivatives using spectroscopic and crystallographic methods?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Confirm the presence of morpholino and phenyl protons (e.g., δ 3.5–4.0 ppm for morpholine N–CH₂ groups).

- FT-IR : Verify carbonyl stretches (C=O at ~1650–1700 cm⁻¹ for pyridazinone and morpholino moieties).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O bonds stabilizing the pyridazinone ring) .

Q. What in vitro assays are recommended for initial pharmacological screening of pyridazinone derivatives?

- Methodology : Prioritize assays based on reported activities:

- Antiplatelet activity : Measure inhibition of ADP-induced platelet aggregation using platelet-rich plasma (IC₅₀ values) .

- Anti-inflammatory effects : Assess COX-1/COX-2 inhibition via enzymatic assays or LPS-induced TNF-α suppression in macrophages .

- Antimicrobial screening : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. What strategies are effective in designing analogs to enhance target selectivity while minimizing off-target effects?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions enhance antiplatelet activity) .

- Bioisosteric replacement : Substitute the morpholino group with piperazine or thiomorpholine to alter lipophilicity and metabolic stability .

- Prodrug approaches : Introduce ester or amide prodrug moieties to improve solubility and bioavailability .

Q. How can computational approaches predict the binding affinity of pyridazinone derivatives to therapeutic targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like P2Y₁₂ (antiplatelet) or COX-2. Focus on key residues (e.g., Arg256 in COX-2 for hydrogen bonding) .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC₅₀ values .

Q. What experimental approaches resolve discrepancies in reported biological activities across studies?

- Methodology :

- Standardized protocols : Replicate assays under uniform conditions (e.g., platelet aggregation tests using identical ADP concentrations and donor samples) .

- Orthogonal assays : Validate anti-inflammatory activity via both COX inhibition and NF-κB luciferase reporter assays to rule out assay-specific artifacts .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., cell line variability) .

Q. How should in vivo pharmacokinetic studies be structured to evaluate bioavailability and metabolic stability?

- Methodology :

- Experimental design : Use a randomized block design with split-plot arrangements (e.g., dose groups as main plots, time points as subplots) .

- Bioanalytical methods : Quantify plasma concentrations via LC-MS/MS after single-dose administration (10 mg/kg, oral/i.v.). Calculate parameters like Cₘₐₓ, t₁/₂, and AUC.

- Metabolite profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.